molecular formula C14H15BO3 B596285 3-(Benzyloxy)-4-methylphenylboronic acid CAS No. 1256355-31-3

3-(Benzyloxy)-4-methylphenylboronic acid

Cat. No. B596285
CAS RN: 1256355-31-3
M. Wt: 242.081
InChI Key: NJDWFMZIGIGFTM-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-methylphenylboronic acid, also known as 4-benzyloxy-3-methylphenylboronic acid, is a chemical compound with the empirical formula C14H15BO3 . It is a solid substance .


Synthesis Analysis

The primary method for the synthesis of boronic acids, including this compound, is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .


Molecular Structure Analysis

The molecular weight of this compound is 242.08 . The SMILES string representation of the molecule is Cc1cc (ccc1OCc2ccccc2)B (O)O .


Chemical Reactions Analysis

This compound can be used in Suzuki–Miyaura (SM) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Scientific Research Applications

Luminescent Properties and Structural Analysis

4-Benzyloxy benzoic acid derivatives, closely related to 3-(Benzyloxy)-4-methylphenylboronic acid, have been synthesized and employed in the creation of lanthanide coordination compounds. These compounds have demonstrated significant influence on the photophysical properties of the materials, particularly impacting their luminescent characteristics. The molecular structures of these compounds, especially those containing Tb(3+) ions, were authenticated using single-crystal X-ray diffraction. The research uncovered the intricate relationship between the molecular structure, particularly the presence of electron-releasing or electron-withdrawing substituents, and the resultant photoluminescent properties of the compounds (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Bioorthogonal Chemistry

In a study exploring bioorthogonal chemistry, 2-formylphenylboronic acid, which shares structural similarities with this compound, was combined with 4-hydrazinylbenzoic acid in neutral aqueous solutions. This reaction led to the rapid formation of a stable boron-nitrogen heterocycle, demonstrating significant potential for bioorthogonal coupling reactions under physiologically compatible conditions. The reaction's orthogonality to protein functional groups and stability under analytical conditions like SDS-PAGE analysis were particularly noted, marking its potential for various bioconjugation applications (Dilek, Lei, Mukherjee, & Bane, 2015).

Polymer and Material Science

Phenylboronic acid-functionalized polymers represent another crucial application area. For instance, phenylboronic acid-functionalized amphiphilic block copolymers have been synthesized and studied for their potential in forming stable micelle solutions, which can be instrumental in targeted drug delivery systems. The research highlighted the slight cytotoxicity of these micelles and their ability to promote drug uptake by specific cells, such as HepG2 cells, suggesting their applicability in the field of targeted cancer therapy (Zhang et al., 2013).

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-methylphenylboronic acid in SM cross-coupling reactions involves the oxidative addition of palladium, which becomes oxidized through its donation of electrons to form a new Pd–C bond .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest for these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This suggests that there is potential for future research and development involving 3-(Benzyloxy)-4-methylphenylboronic acid and similar compounds .

properties

IUPAC Name

(4-methyl-3-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO3/c1-11-7-8-13(15(16)17)9-14(11)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDWFMZIGIGFTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675337
Record name [3-(Benzyloxy)-4-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256355-31-3
Record name B-[4-Methyl-3-(phenylmethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Benzyloxy)-4-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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